Pyrrolidine-1-carboxamide
Overview
Description
Pyrrolidine-1-carboxamide is a chemical compound that is part of a broader class of carboxamides, which are characterized by the presence of an amide functional group attached to a pyrrolidine ring. This compound serves as a core structure for various chemical reactions and has been utilized in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrrolidine-1-carboxamide derivatives can be achieved through various methods. For instance, the synthesis of pyrrolidin-5-one-2-carboxamides has been developed using a one-pot Ugi reaction followed by a regioselective cyclization, which is efficient and atom-economical . Additionally, the synthesis of N-methyl aromatic oligoamides bearing pyridine-2-carboxamide involves a stepwise approach, resulting in oligomers that adopt a folded conformation .
Molecular Structure Analysis
The molecular structure of pyrrolidine-1-carboxamide derivatives has been studied using techniques such as X-ray crystallography and NMR. For example, the crystal structure of a novel compound N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide was confirmed using X-ray diffraction, and the results were consistent with the molecular structure optimized using DFT . The packing of molecules in the solid state is often dominated by hydrogen bonds, which are crucial for the stability of the crystal structure.
Chemical Reactions Analysis
Pyrrolidine-1-carboxamide derivatives participate in various chemical reactions. For instance, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes . This demonstrates the reactivity of the pyrrolidine-1-carboxamide moiety under acidic conditions and its potential for generating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-1-carboxamide derivatives are influenced by their molecular structure. The introduction of various substituents can improve physico-chemical parameters such as aqueous solubility while retaining high in vitro potency, as seen in the case of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides, which are allosteric mGluR5 antagonists . The presence of the amide group also affects the compound's ability to form hydrogen bonds, which can lead to the formation of supramolecular structures and influence the compound's solubility and stability.
Scientific Research Applications
Antitubercular Activity
Pyrrolidine carboxamides have been identified as potent inhibitors of the enoyl-acyl carrier protein reductase, showing significant antitubercular activities. A study by Sonia and Ravi (2012) focused on synthesizing oxadiazolyl pyrrolidine carboxamides and evaluating their in vitro antitubercular efficacy against Mycobacterium tuberculosis H37Rv, revealing promising results for future tuberculosis treatments (Sonia & Ravi, 2012).
Allosteric mGluR5 Antagonists
In the quest for novel pharmacotherapies, 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been explored as new series of allosteric mGluR5 antagonists. Koller et al. (2012) presented compounds with improved physico-chemical parameters for better solubility while maintaining high in vitro potency, which are crucial for the development of treatments for neurological disorders (Koller et al., 2012).
Organic Synthesis and Cyclization
Shahriari et al. (2022) developed a method for synthesizing pyrrolidin-5-one-2-carboxamides through cyclization of N-substituted-2-alleneamides, demonstrating a transition-metal-free and high atom-economy approach. This synthesis pathway offers a new avenue for the creation of complex molecules with potential applications in medicinal chemistry and drug design (Shahriari et al., 2022).
Anti-Cancer and Anti-Biofilm Activities
The exploration of 2-(het)arylpyrrolidine-1-carboxamides has extended into the realms of anticancer and anti-biofilm activities. Smolobochkin et al. (2019) synthesized a library of these compounds and discovered some with significant in vitro activity against tumor cell lines and the ability to suppress bacterial biofilm growth. These findings underscore the potential of pyrrolidine-1-carboxamides in developing new therapeutics for cancer and bacterial infections (Smolobochkin et al., 2019).
Enantioselective Biotransformations
Pyrrolidine-2,5-dicarboxamides have been employed in enantioselective biotransformations, showcasing the utility of these compounds in organic synthesis. Chen et al. (2012) utilized Rhodococcus erythropolis AJ270 to catalyze the hydrolysis of pyrrolidine-2,5-dicarboxamides, yielding products with high yields and excellent enantioselectivity. Such processes are invaluable for the scalable preparation of enantiomerically pure substances, essential for pharmaceutical applications (Chen et al., 2012).
Safety And Hazards
Pyrrolidine-1-carboxamide should be handled with care. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Pyrrolidine and its derivatives have shown promising biological effects, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on further investigating the biological activities of pyrrolidine-1-carboxamide and its derivatives, and exploring their potential applications in pharmacotherapy .
properties
IUPAC Name |
pyrrolidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)7-3-1-2-4-7/h1-4H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDCPQHFCOBUEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197119 | |
Record name | 1-Pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-1-carboxamide | |
CAS RN |
4736-71-4 | |
Record name | 1-Pyrrolidinecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004736714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrrolidinecarboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrrolidine-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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